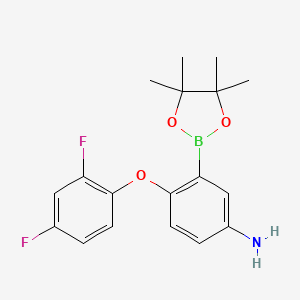

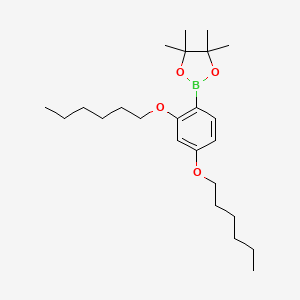

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester

説明

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is an organic compound with the molecular formula C24H41BO4 . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It is a useful research chemical for a variety of research applications .

Synthesis Analysis

The synthesis of 2,4-dihexyloxyphenylboronic acid ester usually involves a chemical reaction. In the first step, 2,4-dihexyloxyphenylboronic acid is heated to react with pynalol. In the second step, the target product is obtained by purification and crystallization .Molecular Structure Analysis

The molecular structure of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is characterized by a molar mass of 404.39 and a predicted density of 0.98±0.1 g/cm3 .Chemical Reactions Analysis

Pinacol boronic esters, such as 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are used in many protocols available on the functionalizing deboronation of alkyl boronic esters . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester has a predicted boiling point of 500.6±40.0 °C . The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally .科学的研究の応用

Organic Synthesis Catalyst

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester: is utilized as a catalyst in organic synthesis. Its role as an organic borate compound allows it to facilitate various chemical reactions, enhancing the efficiency and selectivity of synthetic processes .

Drug Development

This compound is instrumental in the synthesis of biologically active organic compounds, which are crucial in drug development. It serves as a building block for creating new pharmaceuticals with potential therapeutic applications .

Polymer Synthesis

In the field of chemistry, 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester is used to synthesize polymers. These polymers can have diverse applications ranging from materials science to biotechnology .

Suzuki–Miyaura Coupling

It acts as a substrate in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry. This reaction is widely used for creating complex molecular architectures found in pharmaceuticals and agrochemicals .

Synthesis of Complexes

The compound can also be used to synthesize various complexes, which may have applications in catalysis or as materials with unique properties .

Preparation of Sulfinamide Derivatives

It is involved in the preparation of sulfinamide derivatives by reacting with specific reagents. These derivatives can be significant in medicinal chemistry for their biological activities .

Studies of π-Interactions

This boronic acid ester is used in studies exploring π-interactions, which are essential for understanding molecular recognition and assembly processes that are fundamental to many areas of chemistry .

Synthesis of Indolo-fused Heterocyclic Inhibitors

It is a reactant in the synthesis of indolo-fused heterocyclic inhibitors, which are important in the study of polymerase enzymes of viruses like hepatitis C. Such inhibitors can lead to new antiviral drugs .

作用機序

Target of Action

The primary target of 2,4-Bis(hexyloxy)phenylboronic acid pinacol ester, also known as 2-(2,4-Bis(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds in organic synthesis . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura reaction . This reaction involves the transfer of an organic group from boron to palladium . The compound, being a boronic ester, provides the organic group for this transfer .

Biochemical Pathways

The Suzuki–Miyaura reaction, facilitated by this compound, is a part of a broader biochemical pathway involving the formation of C-C bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including biologically active compounds and polymers .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 5006±400 °C . It’s soluble in organic solvents such as ethanol, acetone, and dimethylformamide , which may influence its bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of various organic compounds . These can include biologically active compounds, potentially useful in drug development .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, a reaction that this compound can undergo, is known to be influenced by the pH of the environment . Additionally, the compound should be stored away from fire and oxidizing agents, and direct contact with skin or inhalation of its vapor or mist should be avoided .

特性

IUPAC Name |

2-(2,4-dihexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41BO4/c1-7-9-11-13-17-26-20-15-16-21(22(19-20)27-18-14-12-10-8-2)25-28-23(3,4)24(5,6)29-25/h15-16,19H,7-14,17-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMLFIBHIAXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(hexyloxy)phenylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。